

Technical Guide: Spectroscopic Characterization & Bioanalysis of 2-Fluoro-β-Alanine Hydrochloride

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Compound of Interest

Compound Name:	2-Fluoro-β-alanine Hydrochloride
CAS No.:	867-84-5
Cat. No.:	B129270

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β-alanine Hydrochloride (FBAL) Spectral Data & Analysis

Executive Summary & Biological Context

2-Fluoro-

β-alanine (FBAL), chemically known as 3-amino-2-fluoropropanoic acid, is a critical fluorinated metabolite primarily observed in the catabolism of the antineoplastic agent 5-Fluorouracil (5-FU) and its prodrugs (e.g., capecitabine).

In drug development and clinical pharmacokinetics, FBAL serves as a biomarker for 5-FU catabolic efficiency.^[1] Unlike the parent drug, FBAL is generally considered non-cytotoxic but has been implicated in neurotoxicity and bile acid conjugation.^[1] Accurate spectral characterization—specifically using

¹⁹F-NMR and Mass Spectrometry—is the gold standard for quantifying this metabolite in complex biological matrices (plasma, urine, tissue) due to the absence of endogenous fluorine signals.^[1]

This guide provides a comprehensive spectral profile of 2-Fluoro-

β-alanine Hydrochloride, supported by experimental protocols for its detection.

Chemical Profile

Parameter	Data
Common Name	2-Fluoro- -alanine Hydrochloride (FBAL)
IUPAC Name	3-Amino-2-fluoropropanoic acid hydrochloride
CAS Number	867-84-5 (HCl salt); 3821-81-6 (Free acid)
Molecular Formula	
Molecular Weight	143.54 g/mol (Salt); 107.08 g/mol (Free acid)
Solubility	Highly soluble in water; sparingly soluble in organic solvents.[2][3]
pKa	~3.5 (COOH), ~8.5 ()

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for FBAL identification, particularly

F-NMR, which eliminates background noise common in biological samples.[1]

F-NMR (470 MHz,

or Plasma)

- Chemical Shift (

):

- -189.3 ppm (relative to

internal standard at 0 ppm).[1]

- -112.8 ppm (relative to Trifluoroacetic acid (TFA) resonance at 0 ppm).[1]
- Multiplicity: Multiplet (typically a dddd or complex multiplet due to coupling with H and non-equivalent H protons).[1]
- Coupling Constants ():
 - (Geminal): 52.0 Hz (Characteristic large coupling).[1]
 - (Vicinal): 27.9 Hz and 24.4 Hz (Coupling to diastereotopic -protons).[1]



Expert Insight: In clinical monitoring, the

F signal of FBAL often appears as a broad multiplet.[1] When monitoring 5-FU metabolism in vivo, FBAL is the final stable catabolite, appearing after the transient signals of Dihydrofluorouracil (DHFU) and

-Fluoro-

-ureidopropionic acid (FUPA).

H-NMR (500 MHz,

)

- 5.15 ppm (1H, dm, CHF): Appears as a doublet of multiplets due to the large geminal H-F coupling (Hz).[1]

- 3.35 - 3.55 ppm (2H, m,

): The

-protons appear as complex multiplets due to coupling with the adjacent fluorine (vicinal H-F coupling) and the geminal proton.[1]

Mass Spectrometry (MS)

MS analysis is crucial for trace-level detection.[1] FBAL is often derivatized (e.g., with Marfey's reagent or silylation) for GC-MS or LC-MS to improve volatility and retention.[1]

Fragmentation Pattern (EI-MS, 70 eV)

For the underivatized free acid (via direct insertion or LC-MS/MS):

- Parent Ion ():
): m/z 108
- Base Peak:m/z 30 ().[1] This is the primary amine fragment, characteristic of linear amino acids.[1]
- Secondary Peaks:
 - m/z 42:
(Loss of COOH and F).[1]
 - m/z 88:
(Loss of Fluorine).[1]

LC-MS/MS Transition (MRM Mode)

For bioanalytical assays (ESI+):

- Precursor: 108.1 () [1]

- Product Ions: 91.0 () and 62.0 ().[\[1\]](#)

Infrared Spectroscopy (FT-IR)

- Method: KBr Pellet.[\[1\]](#)
- ~2500–3200 cm : Broad, strong ammonium band (stretch), typical for amino acid hydrochlorides.[\[1\]](#)
- 1730–1750 cm : Strong C=O stretch (Carboxylic acid).[\[1\]](#)
- 1100–1200 cm : C-F Stretching vibration (often obscured by C-O/C-N fingerprints but distinct in this region).[\[1\]](#)

Biological Pathway & Mechanism

Understanding the origin of FBAL is essential for interpreting spectral data in a research context.[\[1\]](#) It is the end-product of the reductive catabolism of 5-Fluorouracil.[\[1\]](#)



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Figure 1: The reductive catabolic pathway of 5-Fluorouracil yielding 2-Fluoro-beta-alanine.

Experimental Protocol: F-NMR Bioanalysis of FBAL

Objective: Quantification of FBAL in human plasma without extraction (Direct Injection).

Reagents & Equipment

- Instrument: 470 MHz (or higher) NMR Spectrometer with a
F-tuned probe.
- Reference Standard: Trifluoroacetic acid (TFA) or Sodium Fluoride (NaF).[1]
- Solvent:
(for lock).[1]

Workflow

- Sample Collection: Collect blood into heparinized tubes. Centrifuge at 2000 x g for 10 mins to separate plasma.
- Sample Preparation:
 - Mix 450
L of Plasma with 50
L of
(provides field lock).[1]
 - Add 10
L of internal standard solution (e.g., 10 mM TFA).[1]
 - Note: No protein precipitation is required for
F-NMR if using spin-echo sequences to suppress broad protein signals, though precipitation with perchloric acid is recommended for cleaner baselines.
- Acquisition Parameters:

- Pulse Sequence: One-pulse with proton decoupling (inverse gated decoupling to minimize NOE if quantification is strict, though often standard decoupling is used for sensitivity).
- Spectral Width: 50,000 Hz (to cover -200 to 0 ppm).[1]
- Relaxation Delay: >2.0 s (FBAL

in liver is approx 1.6s; ensure sufficient delay for quantitative accuracy).
- Scans: 256–1024 (depending on concentration).[1]
- Data Processing:
 - Apply exponential line broadening (LB = 10–20 Hz) due to the naturally broad lines in biological matrices.[1]
 - Phase and baseline correct.[1]
 - Integrate the FBAL multiplet at -112.8 ppm (vs TFA) or -189.3 ppm (vs

).[1]

References

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